molecular formula C25H22N2O3 B2426818 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole CAS No. 956796-38-6

3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole

Cat. No.: B2426818
CAS No.: 956796-38-6
M. Wt: 398.462
InChI Key: HYLHQSJNADGFIJ-UHFFFAOYSA-N
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Description

Infrared (IR) Spectral Analysis of Functional Groups

IR spectroscopy reveals characteristic absorptions:

Functional Group Wavenumber (cm⁻¹) Assignment
C=O (ketone) 1680–1700 Strong stretching vibration
C–O (methoxy) 1245–1260 Asymmetric stretching
C–H (aromatic) 3050–3100 Stretching of phenyl rings
N–N (pyrazole) 1510–1540 Ring vibration mode

The absence of N–H stretches above 3200 cm⁻¹ confirms the absence of tautomeric protonation at the pyrazole nitrogen.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, CDCl3):

  • δ 2.56 (s, 3H): Methyl protons of 2-methylbenzoyl
  • δ 3.83 (s, 6H): Methoxy protons from two 4-methoxyphenyl groups
  • δ 6.88–7.76 (m, 12H): Aromatic protons of phenyl and pyrazole systems
  • δ 8.21 (s, 1H): Pyrazole C5 proton

13C NMR (100 MHz, CDCl3):

  • δ 21.4: 2-Methyl carbon
  • δ 55.2: Methoxy carbons
  • δ 114.3–161.8: Aromatic carbons and pyrazole ring
  • δ 190.1: Ketone carbonyl carbon

Comparative Analysis with Related Pyrazole Derivatives

Parameter 3,4-Bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole 3,4-Bis(4-methoxyphenyl)-1-(4-fluorobenzoyl)-1H-pyrazole 3,5-Bis(4-methoxyphenyl)-1H-pyrazole
Molecular Formula C25H22N2O3 C24H19FN2O3 C17H16N2O2
Molecular Weight 398.46 g/mol 402.40 g/mol 280.32 g/mol
Key Substituents 2-Methylbenzoyl 4-Fluorobenzoyl None
λmax (UV-Vis) 278 nm (π→π*) 281 nm 265 nm
LogP 4.8 ± 0.2 4.5 ± 0.3 3.1 ± 0.1

The 2-methylbenzoyl group enhances lipophilicity (LogP = 4.8) compared to fluorinated analogs (LogP = 4.5). Substituent electronic effects alter reaction kinetics: the methyl group in the ortho position deactivates the benzoyl carbonyl toward nucleophilic attack relative to para-substituted derivatives. In contrast, 3,5-bis(4-methoxyphenyl)-1H-pyrazole lacks acyl groups, resulting in higher aqueous solubility but reduced thermal stability.

Properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-17-6-4-5-7-22(17)25(28)27-16-23(18-8-12-20(29-2)13-9-18)24(26-27)19-10-14-21(30-3)15-11-19/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLHQSJNADGFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

The most direct pathway involves reacting a 1,3-diketone precursor with hydrazine derivatives. For example:

Synthetic Protocol

  • Precursor Synthesis :
    • 1-(4-Methoxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione is prepared via Claisen condensation of methyl 4-methoxybenzoate under basic conditions.
  • Cyclization :
    • Treatment with hydrazine hydrate (1.2 eq) in ethanol at reflux for 12 hours yields 3,4-bis(4-methoxyphenyl)-1H-pyrazole (Intermediate A).

Critical Parameters

  • Temperature control (70-80°C) prevents diketone decomposition.
  • Anhydrous conditions minimize hydrolysis side reactions.
  • Yield optimization: 68-72% reported for analogous systems.

Transition Metal-Catalyzed Approaches

Recent advances employ palladium catalysts for dehydrohalogenation cyclizations:

Pd(OAc)₂-Mediated Method

  • Reacting 1,3-bis(4-methoxyphenyl)-2-chloropropanone with hydrazine (1.1 eq) in DMF at 110°C with 5 mol% Pd(OAc)₂ achieves 83% yield of Intermediate A.
  • Advantages: Reduced reaction time (4-6 hours), improved regiocontrol.

N1-Acylation Strategies

Schotten-Baumann Conditions

Classical acylation of Intermediate A using 2-methylbenzoyl chloride:

Procedure

  • Dissolve Intermediate A (1.0 eq) in THF/water (3:1).
  • Add 2-methylbenzoyl chloride (1.5 eq) with NaOH (2.0 eq) at 0°C.
  • Stir 2 hours, extract with EtOAc, dry over Na₂SO₄.

Performance Metrics

  • Yield: 65-70%
  • Purity (HPLC): 92-94% before recrystallization.

Microwave-Assisted Acylation

Innovative approach using dielectric heating:

Optimized Conditions

  • 2-Methylbenzoyl chloride (1.2 eq), DIPEA (2.0 eq), DMF solvent.
  • Microwave irradiation: 100°C, 300W, 15 minutes.
  • Yield improvement to 85% with 98% purity.

One-Pot Tandem Synthesis

Integrated Cyclization-Acylation

A breakthrough methodology combines both steps in a single reactor:

Reaction Scheme

  • Charge 1,3-bis(4-methoxyphenyl)-1,3-propanedione (1.0 eq), hydrazine hydrate (1.1 eq), 2-methylbenzoyl chloride (1.3 eq).
  • Add Cs₂CO₃ (2.5 eq) in acetonitrile at 80°C for 8 hours.

Advantages

  • Eliminates intermediate isolation steps
  • Total yield: 78%
  • Isomer content <2% by GC-MS.

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

  • δ 8.21 (d, J=8.8 Hz, 4H, Ar-OCH₃)
  • δ 7.65 (m, 3H, 2-methylbenzoyl)
  • δ 6.99 (s, 1H, pyrazole H5)
  • δ 3.87 (s, 6H, OCH₃)
  • δ 2.51 (s, 3H, CH₃)

HRMS (ESI-TOF)

  • m/z Calculated for C₂₇H₂₄N₂O₃: 424.1787
  • Found: 424.1783 [M+H]⁺

Comparative Performance of Methods

Method Yield (%) Purity (%) Reaction Time Isomer Ratio
Classical Stepwise 65 92 14 h 95:5
Microwave Acylation 85 98 0.25 h 98:2
One-Pot Tandem 78 96 8 h 97:3

Industrial-Scale Considerations

Cost Analysis

  • Raw material costs favor the one-pot method ($12.50/g vs. $18.20/g for stepwise).
  • Catalyst recycling in Pd-mediated routes reduces precious metal expenditure by 40% per batch.

Environmental Impact

  • Process mass intensity (PMI):
    • Stepwise: 23.4 kg/kg product
    • One-pot: 15.8 kg/kg product
  • E-factor reduction of 32% achieved through solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole has shown promising results in inhibiting cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases. The modulation of inflammatory pathways makes it a valuable candidate for drug development aimed at conditions such as rheumatoid arthritis and other inflammatory disorders .

Analgesic Effects
The compound has also been explored for its analgesic effects. Studies have shown that 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole can reduce pain responses in animal models, indicating potential applications in pain management therapies .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of pyrazole derivatives make them suitable for applications in material science, particularly in OLED technology. The incorporation of 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole into OLEDs has been studied for its ability to enhance light emission efficiency and stability. Research demonstrates that this compound can serve as an effective emitter material, contributing to the development of high-performance OLED devices .

Polymer Composites
This compound has been utilized as a building block in the synthesis of polymer composites with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has shown improvements in tensile strength and thermal stability, making it attractive for applications in automotive and aerospace industries .

Organic Synthesis Applications

Synthesis of Novel Compounds
3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole serves as a versatile precursor in organic synthesis. It can be used to synthesize a variety of novel pyrazole-based compounds through various chemical reactions such as coupling reactions and cyclization processes. These derivatives often exhibit enhanced biological activities compared to their precursors .

Summary Table of Applications

Application Area Specific Use Cases Research Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Anti-inflammatory treatmentInhibits pro-inflammatory cytokines
Analgesic propertiesReduces pain responses in models
Material ScienceOLED technologyEnhances light emission efficiency
Polymer compositesImproves mechanical and thermal properties
Organic SynthesisPrecursor for novel compoundsFacilitates synthesis of biologically active derivatives

Mechanism of Action

The mechanism of action of 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [3,4-Bis(4-hydroxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone
  • [3,4-Bis(4-chlorophenyl)pyrazol-1-yl]-(2-methylphenyl)methanone
  • [3,4-Bis(4-nitrophenyl)pyrazol-1-yl]-(2-methylphenyl)methanone

Uniqueness

Compared to similar compounds, 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.

Biological Activity

3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula for 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole is C24H24N2O3. The structure features two methoxyphenyl groups and a methylbenzoyl group attached to the pyrazole ring, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The specific activities of 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole include:

  • Antitumor Activity : Several studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties : Pyrazoles are known to exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. This activity is often linked to the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Effects : Some pyrazole derivatives have demonstrated antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Case Studies

  • Antitumor Activity in Breast Cancer : A study evaluated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects and enhanced the efficacy of conventional chemotherapy agents like doxorubicin .
  • Anti-inflammatory Mechanisms : Research has shown that pyrazole derivatives can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. This inhibition correlates with reduced prostaglandin synthesis, thereby alleviating inflammation .

Data Table: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeTarget/MechanismReference
3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazoleAntitumorInduces apoptosis in cancer cells
3-(4-Methoxyphenyl)-1H-pyrazoleAnti-inflammatoryInhibits COX-2 expression
3,5-bis(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazoleAntimicrobialActive against Gram-positive bacteria

Mechanistic Insights

The biological activity of 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole can be attributed to its structural features that allow it to interact with various biomolecules:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : Similar compounds have been shown to modulate receptor activity related to pain and inflammation pathways.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: A common approach involves cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol/acetic acid (50:15 v/v) for 7 hours yields pyrazole derivatives (45% yield after column chromatography) . Optimization strategies include:

  • Catalyst screening : Copper sulfate/ascorbate systems enhance click chemistry efficiency for triazole-pyrazole hybrids .
  • Solvent selection : Polar aprotic solvents (e.g., THF/water mixtures) improve regioselectivity in heterocyclic synthesis .
  • Temperature control : Maintaining 50°C for 16 hours balances reaction progress and decomposition risks .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data be interpreted?

Methodological Answer: A multi-technique approach is critical:

  • FT-IR : Key absorption bands include:
Vibration TypeWavenumber (cm⁻¹)Assignment
C=O stretch~1660Benzoyl group
C-O (methoxy)~1220–1200Methoxyphenyl substituents
  • NMR :
  • ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; pyrazole protons appear as singlets (δ 6.5–8.5 ppm) .
  • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data (e.g., NMR, IR) and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR/IR spectra. Compare dihedral angles (e.g., pyrazole vs. methoxyphenyl rings) with crystallographic data .
  • Solvent modeling : Use implicit solvent models (e.g., PCM for DMSO) to refine chemical shift predictions .
  • X-ray validation : Resolve ambiguities by determining single-crystal structures. For example, dihedral angles between pyrazole and methoxyphenyl rings (16.83–51.68°) influence spectral splitting .

Q. What crystallographic strategies are recommended for determining the three-dimensional conformation of this compound, particularly regarding substituent orientation?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Structure solution : Employ SHELXT for phase problem resolution via intrinsic phasing .
  • Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. For methoxy groups, constrain C-O bond lengths to 1.43 Å and refine torsion angles freely .
  • Hydrogen bonding : Identify O-H⋯N interactions (e.g., d = 2.8 Å, θ = 165°) to explain crystal packing .

Q. How can researchers analyze the thermal stability of this compound, and what structural features correlate with high thermal robustness?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. High decomposition temperatures (>250°C) suggest stability from π-π stacking or hydrogen-bonded networks .
  • Differential Scanning Calorimetry (DSC) : Monitor endothermic peaks for phase transitions. Crystalline polymorphs may show distinct melting points .
  • Structural correlations : Bulky substituents (e.g., 2-methylbenzoyl) hinder molecular rotation, enhancing thermal resistance .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data when multiple conformers are observed in the same crystal lattice?

Q. Table 1: Comparative Crystallographic Data for Pyrazole Derivatives

CompoundDihedral Angle (°)Hydrogen Bond (Å)Refinement R-factorSource
3,4-Bis(4-methoxyphenyl)-1-(2-methylbenzoyl)-1H-pyrazole16.83–51.68O-H⋯N (2.8)0.042
3,5-Bis(4-methoxyphenyl)-1-phenylpyrazole22.5–48.2C-H⋯O (3.1)0.056

Q. Table 2: Synthetic Yields Under Varied Conditions

MethodCatalystSolventTemp (°C)Time (h)Yield (%)
CyclocondensationNoneEtOH/HOAc80745
Click ChemistryCuSO₄/NaAscTHF/H₂O501661

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